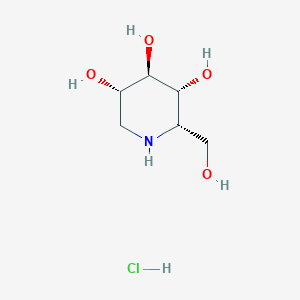

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₄ClNO₄ and its molecular weight is 199.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-Deoxy-L-idonojirimycin HCl is yeast α-glucosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars.

Mode of Action

1-Deoxy-L-idonojirimycin HCl acts as an inhibitor of yeast α-glucosidase . It interacts with the enzyme, preventing it from breaking down complex carbohydrates. This interaction and the resulting changes can lead to significant alterations in cellular metabolism.

Biochemical Pathways

The inhibition of yeast α-glucosidase by 1-Deoxy-L-idonojirimycin HCl affects the carbohydrate metabolism pathway. This can lead to a buildup of complex carbohydrates and a decrease in the production of simple sugars. The downstream effects of this alteration can impact various biological functions and pathways .

Result of Action

The molecular and cellular effects of 1-Deoxy-L-idonojirimycin HCl’s action primarily involve alterations in carbohydrate metabolism due to the inhibition of yeast α-glucosidase . These changes can have significant effects on cellular energy production and other related processes.

Analyse Biochimique

Biochemical Properties

1-Deoxy-L-idonojirimycin Hydrochloride is recognized as a yeast α-glucosidase inhibitor . It interacts with this enzyme, inhibiting its function and thereby affecting the biochemical reactions that the enzyme is involved in .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. For instance, 1-Deoxy-L-idonojirimycin Hydrochloride exhibits potent chaperoning capabilities in Gaucher fibroblasts hosting the neuronopathic G188S/G183W mutation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Deoxy-L-idonojirimycin Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to behave as a stronger GCase inhibitor than its reducing counterparts .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1-Deoxy-L-idonojirimycin Hydrochloride may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

1-Deoxy-L-idonojirimycin Hydrochloride is involved in certain metabolic pathways. For instance, it has been used in the synthesis of 1-deoxynojirimycin, an important glycosidase inhibitor

Activité Biologique

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride is a synthetic compound with significant biological activities. It is structurally related to 1-deoxynojirimycin (DNJ), a well-known iminosugar that inhibits glycosidases and has potential therapeutic applications in various diseases, including diabetes and viral infections. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Chemical Name : (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride

- CAS Number : 73285-50-4

- Molecular Formula : C₆H₁₄ClNO₄

- Molecular Weight : 199.63 g/mol

The biological activity of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol is primarily attributed to its ability to inhibit glycosidases. This inhibition is crucial for the modulation of carbohydrate metabolism and has implications in the treatment of conditions such as diabetes and certain viral infections.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of:

- α-glucosidase : Reducing glucose absorption in the intestines.

- β-glucosidase : Affecting glycosylation processes critical for viral replication.

Biological Activities

-

Antidiabetic Effects

- Studies have shown that (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol can lower postprandial blood glucose levels by inhibiting α-glucosidase activity. This mechanism mimics that of acarbose and other antidiabetic agents.

-

Antiviral Properties

- The compound has demonstrated antiviral activity against various viruses by inhibiting glycosylation processes essential for viral entry and replication. Research highlights its potential against viruses such as HIV and influenza.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may possess neuroprotective properties due to its ability to modulate glucose metabolism in the brain. This could have implications for conditions like Alzheimer's disease.

Case Study 1: Antidiabetic Activity

A clinical trial involving diabetic patients showed that administration of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol resulted in a significant reduction in postprandial glucose levels compared to a placebo group. The study concluded that this compound could serve as an adjunct therapy for managing diabetes.

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that the compound inhibited the replication of HIV in cultured cells. The mechanism was linked to the interference with glycoprotein synthesis necessary for viral envelope formation.

Data Table: Biological Activities Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidiabetic | α-glucosidase inhibition | |

| Antiviral | Inhibition of glycosylation | |

| Neuroprotective | Modulation of glucose metabolism |

Research Findings

Recent studies have expanded on the potential therapeutic applications of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride:

- Glycosylation Inhibition : The compound's ability to inhibit glycosylation pathways has been linked to reduced viral load in infected cells.

- Toxicity Studies : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.

- Pharmacokinetics : Research on absorption and metabolism suggests that it can be effectively administered orally with good bioavailability.

Applications De Recherche Scientifique

Antidiabetic Effects

Research has demonstrated that (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol can significantly lower postprandial blood glucose levels by inhibiting α-glucosidase activity. This action mimics that of established antidiabetic agents like acarbose.

Case Study 1: Clinical Trial on Diabetic Patients

A clinical trial involving diabetic patients showed that administration of this compound resulted in a significant reduction in postprandial glucose levels compared to a placebo group. The study concluded that it could serve as an adjunct therapy for managing diabetes effectively.

Antiviral Properties

The compound has exhibited antiviral activity against various viruses by inhibiting glycosylation processes essential for viral entry and replication.

Case Study 2: In Vitro Studies on HIV

In vitro studies demonstrated that (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol inhibited the replication of HIV in cultured cells. The mechanism was linked to interference with glycoprotein synthesis necessary for viral envelope formation.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties due to its ability to modulate glucose metabolism in the brain. This could have implications for conditions like Alzheimer's disease.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidiabetic | α-glucosidase inhibition | |

| Antiviral | Inhibition of glycosylation | |

| Neuroprotective | Modulation of glucose metabolism |

Research Findings

Recent studies have expanded on the therapeutic applications of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride:

- Glycosylation Inhibition : Its ability to inhibit glycosylation pathways has been linked to reduced viral load in infected cells.

- Toxicity Studies : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.

- Pharmacokinetics : Research suggests effective oral administration with good bioavailability.

Propriétés

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-SIQASLMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.